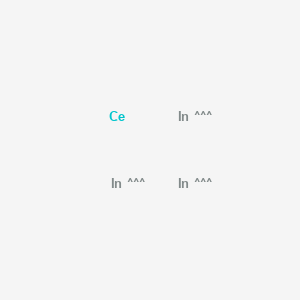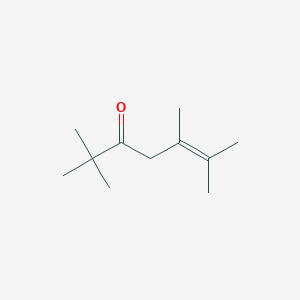
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a deca-diene-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form dibenzylideneacetone.
Michael Addition: The dibenzylideneacetone undergoes a Michael addition with another molecule of benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione: Unique due to its four phenyl groups and deca-diene-dione backbone.
Dibenzylideneacetone: Similar structure but lacks the additional phenyl groups.
Tetraphenylethylene: Contains four phenyl groups but has a different backbone structure.
Propiedades
Número CAS |
7178-46-3 |
|---|---|
Fórmula molecular |
C34H30O2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C34H30O2/c35-31(23-21-27-13-5-1-6-14-27)25-33(29-17-9-3-10-18-29)34(30-19-11-4-12-20-30)26-32(36)24-22-28-15-7-2-8-16-28/h1-24,33-34H,25-26H2/b23-21+,24-22+ |
Clave InChI |
WPCZNBIAAISDAR-MBALSZOMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)CC(C(C2=CC=CC=C2)CC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)C(CC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
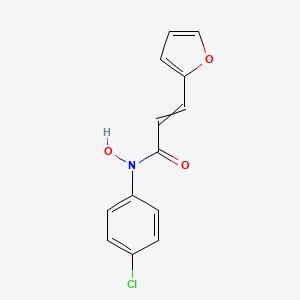
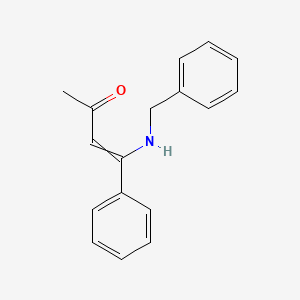
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

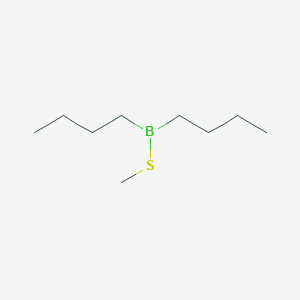
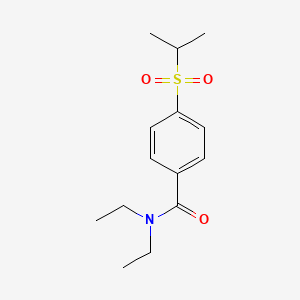

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

